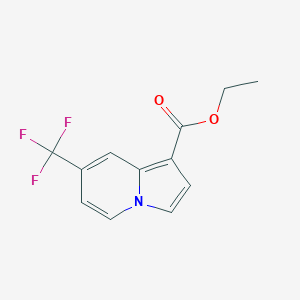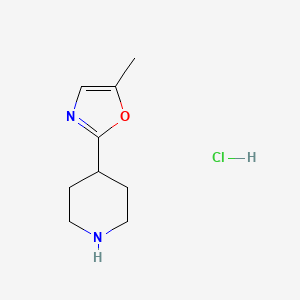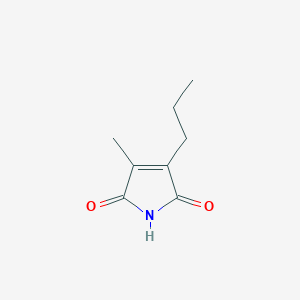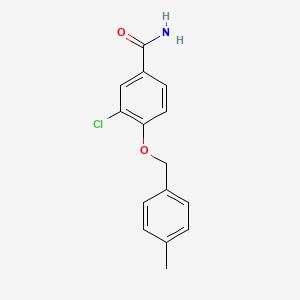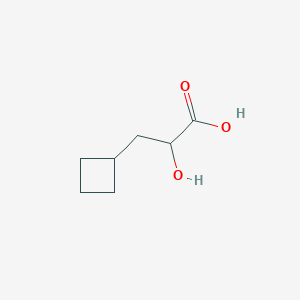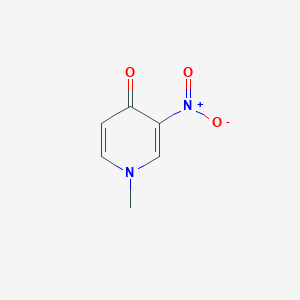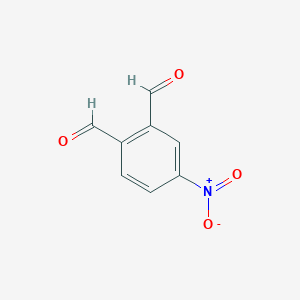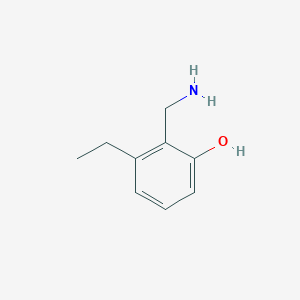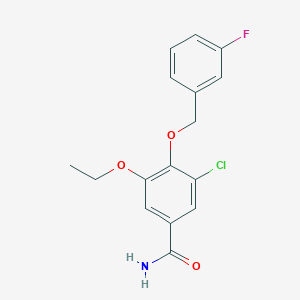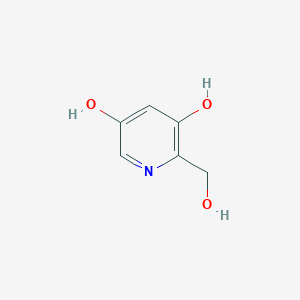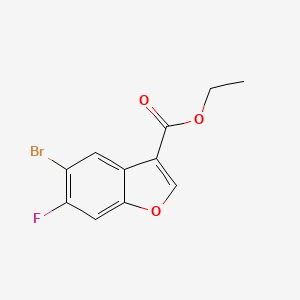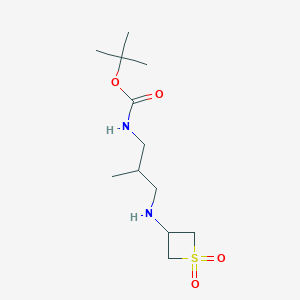
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a dioxidothietane ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the dioxidothietane ring: This step involves the oxidation of a thietane derivative to form the dioxidothietane ring. Common oxidizing agents used in this step include hydrogen peroxide or peracids.
Amination: The dioxidothietane ring is then reacted with an amine to introduce the amino group. This step typically requires the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Carbamoylation: The final step involves the reaction of the amino-dioxidothietane intermediate with tert-butyl chloroformate to form the carbamate. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The dioxidothietane ring can undergo further oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thietane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, peracids, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thietane derivatives.
Substitution: Various substituted carbamates and amines.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The dioxidothietane ring and carbamate functional group play crucial roles in the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl (1,1-dioxidothietan-3-yl)carbamate
- tert-Butyl (1-((1,1-dioxidothietan-3-yl)amino)-2-methylpropan-2-yl)carbamate
Uniqueness
tert-Butyl (3-((1,1-dioxidothietan-3-yl)amino)-2-methylpropyl)carbamate is unique due to the presence of both the dioxidothietane ring and the carbamate functional group in its structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C12H24N2O4S |
|---|---|
Molekulargewicht |
292.40 g/mol |
IUPAC-Name |
tert-butyl N-[3-[(1,1-dioxothietan-3-yl)amino]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C12H24N2O4S/c1-9(5-13-10-7-19(16,17)8-10)6-14-11(15)18-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
HKBHKADHHWJSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1CS(=O)(=O)C1)CNC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




